molecular formula C8H15N3O5 B12790880 N-gamma-Glutamyldiaminopropionic acid CAS No. 86860-76-6

N-gamma-Glutamyldiaminopropionic acid

Cat. No.: B12790880
CAS No.: 86860-76-6
M. Wt: 233.22 g/mol
InChI Key: DASYMHXJHPKJKE-UHFFFAOYSA-N
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Description

N-gamma-Glutamyldiaminopropionic acid is a compound with the chemical formula C8H15N3O5 and a molecular weight of 233.22 g/mol It is a derivative of glutamic acid, where the gamma-carboxyl group is linked to a diaminopropionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-gamma-Glutamyldiaminopropionic acid typically involves the coupling of glutamic acid with diaminopropionic acid. One common method is the use of peptide coupling reagents such as carbodiimides (e.g., EDC) in the presence of a base like N-methylmorpholine. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. For instance, Corynebacterium glutamicum can be used to produce glutamic acid, which is then coupled with diaminopropionic acid using enzymatic or chemical methods. This approach is advantageous due to its scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-gamma-Glutamyldiaminopropionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-gamma-Glutamyldiaminopropionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-gamma-Glutamyldiaminopropionic acid involves its interaction with gamma-glutamyl transferases, which catalyze the transfer of the gamma-glutamyl group to various acceptor molecules. This process is crucial in the metabolism of glutathione and other gamma-glutamyl compounds. The compound’s effects are mediated through its ability to modulate enzymatic activity and influence cellular redox states .

Comparison with Similar Compounds

Similar Compounds

    Gamma-aminobutyric acid (GABA): A non-protein amino acid involved in neurotransmission.

    Gamma-glutamylcysteine: A precursor in the biosynthesis of glutathione.

    Gamma-glutamyltaurine: Known for its immunostimulatory activities

Uniqueness

N-gamma-Glutamyldiaminopropionic acid is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to modulate gamma-glutamyl transferase activity sets it apart from other similar compounds, making it a valuable tool in both research and industrial applications .

Properties

CAS No.

86860-76-6

Molecular Formula

C8H15N3O5

Molecular Weight

233.22 g/mol

IUPAC Name

2-amino-5-[(2-amino-2-carboxyethyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H15N3O5/c9-4(7(13)14)1-2-6(12)11-3-5(10)8(15)16/h4-5H,1-3,9-10H2,(H,11,12)(H,13,14)(H,15,16)

InChI Key

DASYMHXJHPKJKE-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NCC(C(=O)O)N)C(C(=O)O)N

Origin of Product

United States

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